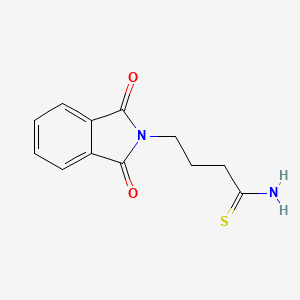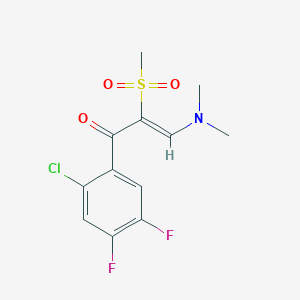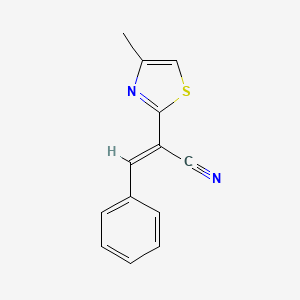
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanethioamide
Übersicht
Beschreibung
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanethioamide, also known as 4-DIOI, is a novel small molecule that has recently been developed for use in biomedical research. It is a member of the isoindoline family of compounds, which are known for their diverse pharmacological activities. 4-DIOI has been found to possess a variety of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, 4-DIOI has been shown to have potential applications in the treatment of neurological disorders and autoimmune diseases.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Synthesis
The molecular structure of compounds related to 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanethioamide has been determined using techniques like X-ray crystallography and 2D NMR correlation spectroscopy. This research aids in the understanding of the compound's structural properties and potential reactivity (Sakhautdinov et al., 2013). Additionally, the reaction of similar compounds with N-arylisoindolines has been studied, leading to the formation of complex products, which highlights the compound's potential in synthetic organic chemistry (Döpp et al., 2006).
Genotoxicity Assessment
Research on the genotoxicity of compounds structurally related to this compound has been conducted to identify safer drug candidates for diseases like sickle cell disease. These studies use tests like the micronucleus test in mice to evaluate the safety profile of new compounds, which is crucial for drug development (dos Santos et al., 2011).
Liquid Crystalline Properties
Some derivatives of this compound exhibit interesting thermotropic properties, which could be useful in materials science, particularly in the development of liquid crystal displays and other technologies (Białecka-Florjańczyk & Orzeszko, 2000).
Heparanase Inhibition
Certain 2,3-dihydro-1,3-dioxo-1H-isoindol-5-carboxylic acid derivatives, structurally related to this compound, have been identified as potent inhibitors of heparanase. These compounds have potential therapeutic applications due to their anti-angiogenic effects, which could be beneficial in treating cancer and other diseases involving abnormal angiogenesis (Courtney et al., 2004).
Protoporphyrinogen Oxidase Inhibition
Research on compounds similar to this compound has led to the discovery of novel inhibitors of protoporphyrinogen oxidase (PPO), an enzyme target for herbicide development. Some of these compounds have shown higher PPO inhibition activity than existing herbicides, indicating their potential in agricultural applications (Jiang et al., 2011).
Eigenschaften
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)butanethioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c13-10(17)6-3-7-14-11(15)8-4-1-2-5-9(8)12(14)16/h1-2,4-5H,3,6-7H2,(H2,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOSRRBZNPOFSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{4-[(3,5-Dichlorophenoxy)methyl]phenyl}-1,3-benzothiazole](/img/structure/B3036968.png)
![2-[3-(Phenoxymethyl)phenyl]-1,3-benzothiazole](/img/structure/B3036969.png)
![2-(dimethylaminomethylidene)-N,N'-bis[4-(trifluoromethyl)phenyl]propanediamide](/img/structure/B3036970.png)
![1-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]tetrahydro-4(1H)-pyridinone O-benzyloxime](/img/structure/B3036971.png)

![2-({2-[(3,4-dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methoxy)-1H-isoindole-1,3(2H)-dione](/img/structure/B3036973.png)


![6,8-dichloro-3-[(4-chlorobenzoyl)oxy]-2-(trifluoromethyl)-4(3H)-quinazolinone](/img/structure/B3036980.png)

![4-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]pyrimidin-2-amine](/img/structure/B3036983.png)
![5-chloro-N-methyl-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B3036985.png)

![6-chloro-2-(4-chlorophenyl)-1-{[(dimethylamino)carbonyl]oxy}-1H-1,3-benzimidazole](/img/structure/B3036990.png)